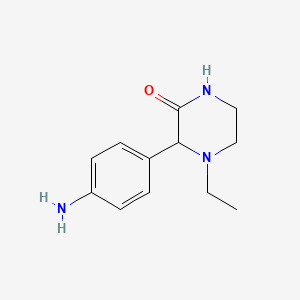
6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde is a heterocyclic compound that features both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of hydrazine with a carbonyl compound to form the pyrazole ring, which is then reacted with a pyridine derivative . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include 6-(1H-pyrazol-3-yl)pyridine-2-carboxylic acid from oxidation, 6-(1H-pyrazol-3-yl)pyridine-2-methanol from reduction, and various substituted derivatives from substitution reactions.
Scientific Research Applications
6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand that binds to metal centers, forming complexes that can catalyze various reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole-pyridine derivatives such as 2,6-di(1H-pyrazol-3-yl)pyridine and 2-(1H-pyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine .
Uniqueness
What sets 6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde apart is its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective as a ligand in coordination chemistry and as a scaffold in drug design .
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
6-(1H-pyrazol-5-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H7N3O/c13-6-7-2-1-3-8(11-7)9-4-5-10-12-9/h1-6H,(H,10,12) |
InChI Key |
WFIMJLXQFDEMPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=NN2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(+/-)1-[Amino(phenyl)methyl]-N,N-diethylcyclopentanamine](/img/structure/B8430186.png)

![3-{7-Methoxy-23-methyl-12,14-dioxo-3,13,23-triazahexacyclo[14.7.0.0^{2,10}.0^{4,9}.0^{11,15}.0^{17,22}]tricosa-1(16),2(10),4(9),5,7,11(15),17,19,21-nonaen-3-yl}propanenitrile](/img/structure/B8430197.png)
![Ethyl[1-(cyclopropylcarbonyl)-3-azetidinyl]acetate](/img/structure/B8430204.png)


![5-Nitro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B8430229.png)



![8-chloro-5H-chromeno[3,4-c]pyridine](/img/structure/B8430262.png)

